1,2,4,5-Benzenetetramine tetrahydrochloride
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Overview
Description
This compound inhibits the autophosphorylation activity of focal adhesion kinase, decreases the viability of cancer cells, and blocks tumor growth . Focal adhesion kinase is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival, making Y15 a significant compound in cancer research and treatment .
Mechanism of Action
Target of Action
The primary target of 1,2,4,5-Benzenetetramine tetrahydrochloride, also known as Benzene-1,2,4,5-tetraamine tetrahydrochloride, is the Focal Adhesion Kinase (FAK) . FAK is a protein tyrosine kinase that plays a crucial role in cellular adhesion and spreading processes .
Mode of Action
This compound acts by directly blocking the phosphorylation of FAK in a dose and time-dependent manner . This inhibition of FAK phosphorylation disrupts the normal functioning of the protein, leading to changes in cellular adhesion and spreading processes .
Biochemical Pathways
The compound’s action on FAK affects the cellular adhesion pathway . By inhibiting FAK phosphorylation, it disrupts the normal signaling processes that regulate cell adhesion, spreading, and migration .
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability .
Result of Action
The inhibition of FAK phosphorylation by this compound can lead to a decrease in cell vitality and block tumor growth . It has also been shown to cause regression of breast tumors in vivo .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability
Biochemical Analysis
Biochemical Properties
1,2,4,5-Benzenetetramine tetrahydrochloride interacts with various biomolecules, primarily enzymes and proteins. It is known to inhibit the autophosphorylation activity of FAK, a key enzyme involved in cell survival and proliferation . This interaction is selective and potent, making this compound a valuable tool in biochemical research.
Cellular Effects
The effects of this compound on cells are significant. It decreases the viability of cancer cells and blocks tumor growth . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits the autophosphorylation activity of FAK, leading to decreased cell viability and tumor growth inhibition . This involves binding interactions with the enzyme, leading to its inhibition and subsequent changes in gene expression .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At a dose of 30 mg/kg, it was rapidly absorbed in mice, reaching maximum plasma concentration in 4.8 minutes
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with FAK, an enzyme that plays a crucial role in regulating integrin signaling pathways responsible for cell survival, cell proliferation, and motility
Preparation Methods
Synthetic Routes and Reaction Conditions
Y15 can be synthesized through a multi-step process involving the reaction of 1,2,4,5-benzenetetramine with hydrochloric acid to form the tetrahydrochloride salt . The reaction conditions typically involve controlled temperature and pH to ensure the purity and yield of the final product.
Industrial Production Methods
Industrial production of Y15 involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yield and efficiency. The process includes purification steps such as recrystallization and chromatography to obtain high-purity Y15 suitable for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
Y15 primarily undergoes substitution reactions due to the presence of multiple amine groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Y15 reacts with various electrophiles in the presence of suitable catalysts to form substituted derivatives.
Oxidation Reactions: Y15 can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reduction of Y15 can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted derivatives of Y15, which can have different biological activities and properties .
Scientific Research Applications
Y15 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Y15 is used as a building block for synthesizing other complex molecules and studying reaction mechanisms.
Medicine: Y15 has shown potential in cancer research as it inhibits focal adhesion kinase, leading to decreased cancer cell viability and tumor growth
Industry: Y15 is used in the development of new therapeutic agents and as a tool compound in drug discovery.
Comparison with Similar Compounds
Similar Compounds
PF-573228: Another ATP-competitive inhibitor targeting focal adhesion kinase.
PF-43196: Similar to TAE226 and PF-573228, it inhibits focal adhesion kinase through ATP-competitive binding.
Uniqueness of Y15
Y15 is unique in its specific inhibition of the autophosphorylation activity of focal adhesion kinase at the tyrosine 397 site, which is distinct from the ATP-competitive inhibition mechanism of other similar compounds. This specificity makes Y15 a valuable tool in studying focal adhesion kinase signaling and developing targeted cancer therapies .
Properties
CAS No. |
4506-66-5 |
---|---|
Molecular Formula |
C6H11ClN4 |
Molecular Weight |
174.63 g/mol |
IUPAC Name |
benzene-1,2,4,5-tetramine;hydrochloride |
InChI |
InChI=1S/C6H10N4.ClH/c7-3-1-4(8)6(10)2-5(3)9;/h1-2H,7-10H2;1H |
InChI Key |
NZLYXIUDQUBQGU-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1N)N)N)N.Cl.Cl.Cl.Cl |
Canonical SMILES |
C1=C(C(=CC(=C1N)N)N)N.Cl |
Appearance |
Light green to green solid powder |
4506-66-5 | |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1,2,4,5-benzenetetraamine 1,2,4,5-benzenetetraamine tetrahydrochloride 1,2,4,5-benzenetetramine 1,2,4,5-tetraaminobenzene inhibitor 14 benzenetetraamine SC203950 Y15 benzenetetraamine compound |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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